5,7-Dimethylisatin 5,7-Dimethylisatin
Brand Name: Vulcanchem
CAS No.: 39603-24-2
VCID: VC2310541
InChI: InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
SMILES: CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

5,7-Dimethylisatin

CAS No.: 39603-24-2

Cat. No.: VC2310541

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dimethylisatin - 39603-24-2

Specification

CAS No. 39603-24-2
Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 5,7-dimethyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key HFZSCCJTJGWTDZ-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=O)C(=O)N2)C

Introduction

Chemical Identity and Properties

5,7-Dimethylisatin is characterized by its specific chemical identity and physical properties that distinguish it from other isatin derivatives.

Basic Identification

5,7-Dimethylisatin is identified by the following characteristics:

ParameterDetails
Chemical Name5,7-Dimethylisatin
CAS Number39603-24-2
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.19 g/mol (calculated)
Physical StateSolid
AppearanceRed
SolubilityInsoluble in water

The compound features a fused indole structure with two methyl groups at positions 5 and 7, and it contains important functional groups including ketone and amide moieties that contribute to its chemical reactivity .

Structural Characteristics

The fundamental structure of 5,7-Dimethylisatin consists of an indole core with a 2,3-diketo functionality, specifically featuring:

  • An indole ring system (benzene fused to a pyrrole ring)

  • A ketone group at position 3

  • An amide group at position 2

  • Methyl groups at positions 5 and 7 on the benzene portion of the indole

This unique arrangement of functional groups contributes to the compound's reactivity profile and its potential applications in organic synthesis and medicinal chemistry research .

Safety ParameterClassification
OSHA Hazard ClassificationNot classified as hazardous under 2012 OSHA Standard
CarcinogenicityNot listed as carcinogenic by IARC, NTP, ACGIH, or OSHA
MutagenicityNo information available
Reproductive ToxicityNo information available
STOT (Single/Repeated Exposure)None known
Environmental HazardNot considered hazardous to the environment

These safety findings suggest that 5,7-Dimethylisatin can be handled with standard laboratory precautions in research settings .

Biological Activities

Structure-Activity Relationship Studies

Research into isatin derivatives, including those with dimethyl substitutions, has revealed important structure-activity relationships (SAR) that may apply to 5,7-Dimethylisatin:

Structural FeatureObserved Effect
C-5 SubstitutionModifications at this position can significantly alter biological activity
Halogen SubstitutionMay enhance binding to biological targets
N-SubstitutionCan modify selectivity for enzyme inhibition

The position and nature of substituents on the isatin scaffold play crucial roles in determining the biological activity profiles of these compounds .

Enzyme Inhibition Properties

Isatin derivatives have demonstrated significant enzyme inhibitory activities, particularly against monoamine oxidases (MAOs):

Enzyme TargetActivity Data for Related Compounds
MAO-AIC₅₀ values ranging from 4.31-22.75 μM for various isatin derivatives
MAO-BSome derivatives show selectivity with nanomolar potency

While these data are for related isatin derivatives rather than 5,7-Dimethylisatin specifically, they suggest potential areas for investigation with this compound .

Applications in Organic Synthesis

Reactive Sites and Synthetic Utility

The structure of 5,7-Dimethylisatin contains several reactive sites that make it valuable in organic synthesis:

Reactive SitePotential Reactions
Carbonyl GroupsCondensation reactions, nucleophilic additions
Amide N-HAlkylation, acylation
Aromatic RingElectrophilic substitution (limited by existing substituents)

These reactive sites enable 5,7-Dimethylisatin to serve as a versatile building block for constructing more complex molecular architectures .

Research Applications

Current research applications of 5,7-Dimethylisatin and related compounds include:

  • Development of potential enzyme inhibitors

  • Synthesis of heterocyclic compounds with medicinal properties

  • Investigation of structure-activity relationships in drug discovery

  • Exploration as intermediates in the synthesis of biologically active compounds

These applications highlight the importance of 5,7-Dimethylisatin in various research domains, particularly in medicinal chemistry and drug discovery .

Physicochemical Properties

Stability and Reactivity

The stability and reactivity profile of 5,7-Dimethylisatin includes:

PropertyCharacteristic
Chemical StabilityStable under normal conditions
Conditions to AvoidExcessive heat, strong oxidizers
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon monoxide, carbon dioxide, nitrogen oxides

These properties influence the compound's handling requirements and its potential applications in various chemical processes .

Comparative Analysis

Comparison with Other Isatin Derivatives

When compared to other isatin derivatives, 5,7-Dimethylisatin shows distinct characteristics:

CompoundKey Differences
Unsubstituted Isatin5,7-Dimethylisatin has increased lipophilicity due to methyl groups
5-Substituted IsatinsThe additional 7-methyl in 5,7-Dimethylisatin may influence biological activity
N-Substituted Isatins5,7-Dimethylisatin retains a reactive N-H group for further modifications

These comparisons highlight the unique position of 5,7-Dimethylisatin within the broader family of isatin derivatives and suggest potential advantages for specific applications .

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